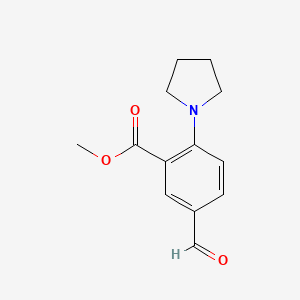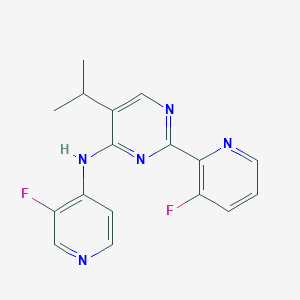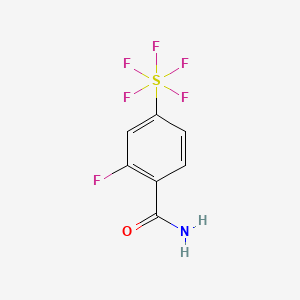![molecular formula C13H20N4O2 B1399901 Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate CAS No. 1406972-85-7](/img/structure/B1399901.png)
Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate
Übersicht
Beschreibung
Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate is a useful research compound. Its molecular formula is C13H20N4O2 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Research
Research on glutamate receptors, specifically NMDA receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system, has highlighted the importance of compounds similar to Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate. Studies have focused on the trafficking of NMDA receptors from the endoplasmic reticulum to synapses, understanding molecular mechanisms of synaptic regulation, and implications for psychiatric and neurological diseases (Horak et al., 2014).
Pharmacodynamic Profiling and Drug Design
Compounds with the piperazine moiety, such as this compound, have been extensively reviewed for their role in drug design. Piperazine derivatives are crucial in the development of drugs with antipsychotic, antidepressant, anticancer, and other therapeutic effects. The flexibility of the piperazine ring in drug molecules has been associated with significant pharmacodynamic and pharmacokinetic properties, making it a valuable building block in medicinal chemistry (Rathi et al., 2016).
Anti-mycobacterial Activity
The piperazine scaffold, integral to this compound, has been identified as a core structure in the development of anti-mycobacterial agents. Recent reviews have highlighted the anti-TB activity of piperazine-based molecules, including their potency against multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis. This underscores the potential of such compounds in addressing the urgent need for new anti-mycobacterial agents (Girase et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body
Mode of Action
It’s known that the compound forms hydrogen bonds with its targets, which could influence the function of these targets . More detailed studies are required to fully understand the interaction between this compound and its targets.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways
Pharmacokinetics
The gi absorption score of similar compounds measures the amount of a molecule absorbed by the gut after being given through oral administration . More detailed studies are required to fully understand the pharmacokinetics of this compound.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds . More detailed studies are required to fully understand how environmental factors influence the action of this compound.
Biochemische Analyse
Biochemical Properties
Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with amine and amide groups, which can influence its binding affinity and specificity . These interactions can modulate the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the bioavailability of nitric oxide, which plays a crucial role in vascular function and cellular signaling . Additionally, this compound may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming hydrogen bonds with specific amino acid residues in the enzyme’s active site . This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or modulating metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may influence the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolic flux . These interactions can affect the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects, as it may preferentially accumulate in certain tissues or organs.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and influence its overall biochemical effects.
Eigenschaften
IUPAC Name |
methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-19-12(18)4-6-16-7-9-17(10-8-16)13-11(14)3-2-5-15-13/h2-3,5H,4,6-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCZVHHHOOKKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1399824.png)









![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1399839.png)
